Pentafluorophenylhydrazine hydrochloride is classified under:
The synthesis of pentafluorophenylhydrazine hydrochloride typically involves the reaction of pentafluorophenylhydrazine with hydrochloric acid. The following outlines common methods used for its synthesis:
The molecular structure of pentafluorophenylhydrazine hydrochloride features a pentafluorophenyl group attached to a hydrazine moiety. Key structural details include:
Pentafluorophenylhydrazine hydrochloride participates in various chemical reactions, primarily involving carbonyl compounds. Key reactions include:
The mechanism by which pentafluorophenylhydrazine hydrochloride acts as a derivatizing agent involves nucleophilic attack on carbonyl carbon atoms by the nitrogen atom in the hydrazine group:
Pentafluorophenylhydrazine hydrochloride displays distinct physical and chemical properties:
Pentafluorophenylhydrazine hydrochloride has several scientific applications:
Pentafluorophenylhydrazine hydrochloride is an organofluorine compound with the molecular formula C₆H₄ClF₅N₂ and a molecular weight of 234.55 g/mol. Its structure comprises a pentafluorophenyl group bonded to a hydrazine moiety, stabilized in the solid state as a hydrochloride salt. Key identifiers include:
C1(=C(C(=C(C(=C1F)F)F)F)NN.Cl [2] [5] XMGBGXUOKHARDZ-UHFFFAOYSA-N [2] NNc1c(F)c(F)c(F)c(F)c1F.Cl (reflecting protonation at the hydrazine nitrogen) [3] [6] The pentafluorophenyl group enhances electrophilicity due to strong electron-withdrawing effects, while the hydrochloride salt improves crystallinity and storage stability. X-ray crystallography confirms ionic bonding between the hydrazinium cation (C₆F₅NHNH₃⁺) and the chloride anion [2].
Table 1: Structural and Physicochemical Properties
| Property | Value/Descriptor | 
|---|---|
| Molecular Formula | C₆H₄ClF₅N₂ | 
| Molecular Weight | 234.55 g/mol | 
| Hydrogen Bond Donors | 3 (NH₃⁺ and NH groups) | 
| Hydrogen Bond Acceptors | 7 (5F, Cl⁻, NH) | 
| SMILES | C1(=C(C(=C(C(=C1F)F)F)F)NN.Cl | 
| InChI Key | XMGBGXUOKHARDZ-UHFFFAOYSA-N | 
The standard synthesis involves dissolving freebase pentafluorophenylhydrazine (C₆H₃F₅N₂, MW 198.09 g/mol) in anhydrous diethyl ether and saturating the solution with dry hydrogen chloride gas. The reaction proceeds as:C₆F₅NHNH₂ + HCl → C₆F₅NHNH₃⁺Cl⁻Diethyl ether acts as an ideal solvent due to its low water content, which prevents hydrolysis, and its ability to precipitate the hydrochloride salt quantitatively. The product forms as a white crystalline solid, isolated by filtration under inert atmosphere[ citation:2] [3].
Critical parameters for achieving >97% yield include:
This protocol supersedes aqueous HCl methods, which suffer from lower yields (75–85%) due to hydrolysis of the electron-deficient aryl ring [2].
Synthetic routes have evolved significantly since the 1960s:
Table 2: Evolution of Synthetic Methods
| Era | Solvent System | HCl Source | Yield | Purity Limitations | 
|---|---|---|---|---|
| 1960s | Aqueous ethanol | Concentrated HCl | 60–70% | Hydrolysis by-products | 
| 1980s–1990s | Diethyl ether | Gaseous HCl | 80–90% | Residual moisture issues | 
| Post-2000 | Anhydrous ether | Dry HCl gas | 97–99% | Minimal (requires inert gas) | 
The shift toward anhydrous methodologies reflects advancements in handling air-sensitive fluorinated compounds and underscores the criticality of moisture control in organofluorine chemistry [2] [5].
CAS No.:
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7